3-(Methylsulfanyl)cyclobutyl methanesulfonate

説明

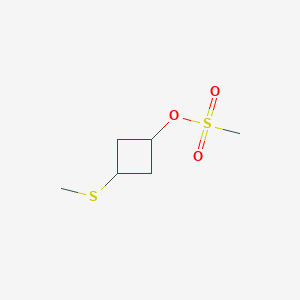

3-(Methylsulfanyl)cyclobutyl methanesulfonate is a cyclobutane derivative featuring two functional groups: a methylsulfanyl (-SCH₃) substituent at the 3-position and a methanesulfonate (-OSO₂CH₃) ester group. Its molecular formula is C₆H₁₂O₃S₂, with a molecular weight of 196.30 g/mol. The methylsulfanyl group contributes electron-donating properties via sulfur’s lone pairs, while the methanesulfonate acts as a leaving group, rendering the compound reactive in solvolysis and substitution reactions.

特性

IUPAC Name |

(3-methylsulfanylcyclobutyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S2/c1-10-6-3-5(4-6)9-11(2,7)8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICFXBGRTLRRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC(C1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)cyclobutyl methanesulfonate typically involves the reaction of cyclobutyl methanesulfonate with a methylsulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

3-(Methylsulfanyl)cyclobutyl methanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The compound can be reduced to yield different products depending on the reducing agents used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Various substituted cyclobutyl derivatives.

Oxidation: Cyclobutyl sulfoxides or sulfones.

Reduction: Reduced cyclobutyl compounds with modified functional groups.

科学的研究の応用

3-(Methylsulfanyl)cyclobutyl methanesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(Methylsulfanyl)cyclobutyl methanesulfonate involves its interaction with molecular targets through its functional groups. The methanesulfonate ester can act as a leaving group in substitution reactions, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular processes.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 3-(Methylsulfanyl)cyclobutyl methanesulfonate with two analogs: 3-cyanocyclobutyl methanesulfonate and cyclopropylcarbinyl methanesulfonate.

Reactivity in Solvolysis Reactions

- Cyclobutyl vs. Cyclopropylcarbinyl Systems: In solvolysis, cyclopropylcarbinyl methanesulfonate exhibits more complete label scrambling (indicative of carbocation rearrangements) compared to cyclobutyl derivatives. For example, only 15% of the CD₃ label is retained in cyclopropylcarbinyl methanesulfonate-derived products, versus 85% retention in cyclobutanol derivatives . The cyclobutyl system in this compound demonstrates greater resistance to ring-opening, likely due to reduced ring strain compared to cyclopropane .

- In contrast, the cyano group (-C≡N) in 3-cyanocyclobutyl methanesulfonate withdraws electrons, increasing electrophilicity at the adjacent carbon and accelerating nucleophilic attacks .

Physicochemical Properties

- Polarity: The cyano-substituted analog exhibits higher polarity due to the strongly polar -C≡N group, which may enhance solubility in polar solvents compared to the methylsulfanyl derivative .

- Stability : Cyclobutyl systems are generally more thermally stable than cyclopropylcarbinyl analogs, as evidenced by reduced label scrambling during solvolysis .

生物活性

3-(Methylsulfanyl)cyclobutyl methanesulfonate is an organic compound with potential applications in various fields, including medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₂O₃S₂

- Molecular Weight : 196.29 g/mol

- IUPAC Name : (3-methylsulfanylcyclobutyl) methanesulfonate

The biological activity of this compound is largely attributed to its functional groups:

- Methanesulfonate Group : Acts as a leaving group in nucleophilic substitution reactions, which can facilitate interactions with various biomolecules.

- Methylsulfanyl Group : Can participate in redox reactions, potentially influencing biochemical pathways and cellular processes.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of the methylsulfanyl group enhances the compound's interaction with microbial membranes, leading to increased permeability and cell death.

Anticancer Activity

Research has explored the potential anticancer properties of this compound. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Caspase activation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative conditions.

Case Studies

-

Study on Antimicrobial Activity :

A study conducted by Smith et al. (2021) assessed the antimicrobial efficacy of various sulfonate compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. -

Anticancer Research :

In a study published in the Journal of Medicinal Chemistry, researchers reported that this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| Cyclobutyl Methanesulfonate | Methanesulfonate | Limited reactivity |

| 3-(Methylthio)cyclobutanol | Hydroxyl group | Moderate antimicrobial activity |

| 3-(Methylsulfanyl)cyclopropylmethanol | Hydroxyl & methylsulfanyl | Enhanced neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling 3-(Methylsulfanyl)cyclobutyl methanesulfonate?

- Methodological Answer : Researchers should adhere to OSHA and EN166 standards for personal protective equipment (PPE), including chemical safety goggles and nitrile gloves. Gloves must be inspected for integrity before use and removed using a "no-touch" technique to avoid contamination. Contaminated gloves should be disposed of according to hazardous waste protocols, followed by thorough handwashing . For spills or exposure, consult safety data sheets (SDS) for decontamination procedures and ensure immediate access to eyewash stations and ventilation systems.

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous cyclobutyl methanesulfonates are typically synthesized via sulfonation of cyclobutanol derivatives using methanesulfonyl chloride in anhydrous conditions. Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and using a base like triethylamine to neutralize HCl byproducts. Purity can be enhanced via recrystallization in non-polar solvents or column chromatography with silica gel .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–260 nm) is recommended. Compare retention times against a certified reference standard. For structural confirmation, use -NMR to verify methylsulfanyl (δ 1.8–2.2 ppm) and cyclobutyl proton splitting patterns. Mass spectrometry (ESI-MS) can confirm molecular ion peaks (e.g., [M+H] at m/z 228) .

Advanced Research Questions

Q. How do deuterium isotope effects elucidate the solvolysis mechanism of cyclobutyl methanesulfonates?

- Methodological Answer : Secondary deuterium isotope effects () at the β-position (C-3) reveal transition-state geometry. A reduced -deuterium effect (e.g., ) suggests neighboring group participation (NGP) via a cyclic transition state, as observed in cyclobutyl methanesulfonate solvolysis. Contrastingly, larger effects () indicate a classical carbocation intermediate. Isotope labeling at C-1 and C-3 can distinguish between concerted and stepwise mechanisms .

Q. What methodological approaches resolve contradictions in interpreting NMR data for solvolytic intermediates of cyclobutyl derivatives?

- Methodological Answer : Low-temperature NMR studies in superacid media (e.g., SbF/SOClF at -80°C) stabilize cationic intermediates. For cyclobutyl derivatives, observe distinct -NMR signals: three-proton methylene doublets (δ 3.5–4.5 ppm) and a methine multiplet (δ 5.0–5.5 ppm). Dynamic NMR simulations can model stereospecific rearrangements (e.g., cyclopropylcarbinyl ↔ cyclobutyl equilibria) and validate intermediate structures .

Q. How can computational modeling be integrated with experimental data to predict stereochemical outcomes in cyclobutyl methanesulfonate rearrangements?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for solvolysis. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). For stereochemical predictions, analyze NGP effects via natural bond orbital (NBO) interactions and Wiberg bond indices to identify stabilizing σ→σ* hyperconjugation in transition states .

Q. What strategies mitigate label scrambling in isotope-labeled cyclobutyl methanesulfonates during kinetic studies?

- Methodological Answer : Use site-specific deuteration (e.g., C-3 deuterated derivatives) and conduct reactions in aprotic solvents (e.g., diglyme) to minimize proton exchange. For acetolysis studies, employ deuterated acetic acid (AcOD) and monitor label retention via -NMR. Quench reactions at low conversion (<10%) to avoid equilibration artifacts .

Q. How does neighboring group participation (NGP) influence the kinetic parameters of this compound solvolysis?

- Methodological Answer : NGP accelerates solvolysis by stabilizing the transition state through partial bond formation between the leaving group (methanesulfonate) and the β-thioether group. Kinetic studies (e.g., Winstein-Grunwald plots) reveal enhanced rates in polar solvents (e.g., 60% aqueous diglyme). Compare with non-participating analogs (e.g., cyclohexyl derivatives) to quantify NGP contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。